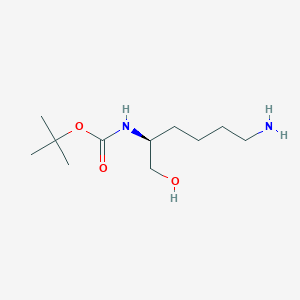

N-BOC-L-Lysinol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-BOC-L-Lysinol can be synthesized through the reduction of N-BOC-L-lysine. One common method involves the use of 1,1’-carbonyldiimidazole (CDI) and sodium borohydride. The reaction typically takes place in tetrahydrofuran (THF) and involves the activation of the carboxyl group of N-BOC-L-lysine by CDI, followed by reduction with sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but with optimized parameters to ensure higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-BOC-L-Lysinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be further reduced to form primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Produces aldehydes or ketones.

Reduction: Yields primary amines.

Substitution: Forms various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

N-BOC-L-Lysinol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Utilized in the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: Applied in the production of polymers and other industrial chemicals

Mecanismo De Acción

The mechanism of action of N-BOC-L-Lysinol involves its role as a protective group in peptide synthesis. The tert-butyl carbamate group protects the amino group of lysine, preventing unwanted reactions during the synthesis process. This allows for selective deprotection and modification of the amino acid at specific stages of the synthesis .

Comparación Con Compuestos Similares

Similar Compounds

N-BOC-L-Lysine: Similar in structure but with a carboxyl group instead of a hydroxyl group.

N-Cbz-L-Lysinol: Another lysine derivative with a different protective group (carbobenzyloxy).

N-Fmoc-L-Lysinol: Contains a fluorenylmethyloxycarbonyl protective group.

Uniqueness

N-BOC-L-Lysinol is unique due to its specific protective group, which offers stability under mild acidic conditions and can be easily removed when needed. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .

Actividad Biológica

N-BOC-L-lysine, also referred to as N-Boc-L-lysine, is a derivative of the amino acid lysine that has garnered attention for its biological activities and applications in various fields, including peptide synthesis, drug development, and protein engineering. This article explores the biological activity of N-Boc-L-lysine, supported by research findings, case studies, and data tables.

N-Boc-L-lysine is synthesized through the protection of the amino group of L-lysine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable solvent like THF. The resulting compound is characterized using techniques such as NMR and LC-MS to confirm its structure and purity .

Biological Activity

Inhibition of Cancer Cell Growth

Research indicates that N-Boc-L-lysine exhibits significant anti-cancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. This inhibition is believed to be due to its ability to interfere with cellular metabolism and promote apoptosis in cancerous cells .

Protein Incorporation

N-Boc-L-lysine is utilized as a non-canonical amino acid (ncAA) in protein synthesis. It has been shown to enhance the incorporation of lysine derivatives into proteins, which is crucial for the development of modified proteins with specific functionalities. Studies have demonstrated that when used in conjunction with engineered tRNA synthetases, N-Boc-L-lysine can be efficiently incorporated into proteins at high yields .

Applications in Drug Development

The compound plays a pivotal role in drug development, particularly in creating peptide-based therapeutics. Its structural properties allow for modifications that enhance biological activity and stability. For instance, it can be conjugated with other biomolecules to improve targeted drug delivery systems .

Case Studies

-

Case Study on Cancer Inhibition

A study conducted on the effects of N-Boc-L-lysine on human breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 value was determined to be 25 µM, indicating potent anti-cancer activity . -

Protein Engineering Application

In a study investigating protein synthesis using N-Boc-L-lysine, researchers successfully incorporated it into a model protein (sfGFP) using engineered PylRS from Methanosarcina mazei. The incorporation efficiency reached approximately 70%, showcasing its utility in producing modified proteins for research purposes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₂O₆ |

| Molecular Weight | 299.4 g/mol |

| Solubility | Soluble in water and organic solvents |

| IC50 (Cancer Cells) | 25 µM |

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for complex peptides |

| Drug Development | Enhances stability and efficacy of therapeutics |

| Bioconjugation | Facilitates attachment to biomolecules |

| Protein Engineering | Aids in designing modified proteins |

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYNSIWLDDOZIQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.